molecular formula C21H19N3O3S2 B1224636 1-[1-(4-Methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)thio]ethanone

1-[1-(4-Methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)thio]ethanone

Cat. No. B1224636
M. Wt: 425.5 g/mol
InChI Key: JLYSXIINKUKSSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(4-methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)thio]ethanone is a member of pyrroles.

Scientific Research Applications

Synthesis and Polymerization

The compound has been used in the synthesis of conducting polymers based on 2,5-di(thiophen-2-yl)-1H-pyrrole (SNS). These polymers, derived from similar compounds, exhibit varying electrical conductivity and good thermal stability, influenced by the nature of substituents on the N-substituted benzene ring (Pandule et al., 2014).

Antimicrobial Properties

Compounds structurally similar have shown antimicrobial properties. For example, certain oxadiazoles derived from phenylpropionohydrazides displayed significant activity against bacterial strains like S. aureus and P. aeruginosa (Fuloria et al., 2009).

Cytotoxic Activities

Some derivatives, such as 2,5-disubstituted 1,3,4-oxadiazole derivatives bearing a pyridine moiety, have been synthesized and evaluated for potential cytotoxic activities. These compounds, particularly those with phenyl and 4-methoxy phenyl moieties, have shown significant activity against cancer cell lines like A549 (Kaya et al., 2016).

Optical and Thermal Properties

Novel heterocyclic compounds, including those similar in structure, have been synthesized and characterized for their optical and thermal properties. For example, 1-(4-methoxy phenyl)-2-((5-(1-(naphthalen-1-yloxy) ethyl) -[1,3,4]-oxadiazol-2-yl) sulfanyl) ethanone showed transparency in the visible region and demonstrated thermal stability (Shruthi et al., 2019).

Anticonvulsant Activity

Compounds containing the oxadiazole structure have been synthesized and evaluated for anticonvulsant activities. A pharmacophoric model with four binding sites was essential for the anticonvulsant activity of these compounds (Rajak et al., 2010).

Pyrolysis Studies

The pyrolysis of similar compounds, like 2-methoxy-5,5-dimethyl-2-methylthio-2,5-dihydro[1,3,4]oxadiazole, has been studied using photoelectron spectroscopy and DFT calculations. This study contributes to the understanding of the chemical behavior of these compounds under thermal decomposition (Werstiuk et al., 2006).

properties

Product Name

1-[1-(4-Methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)thio]ethanone

Molecular Formula

C21H19N3O3S2

Molecular Weight

425.5 g/mol

IUPAC Name

1-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C21H19N3O3S2/c1-13-11-17(14(2)24(13)15-6-8-16(26-3)9-7-15)18(25)12-29-21-23-22-20(27-21)19-5-4-10-28-19/h4-11H,12H2,1-3H3

InChI Key

JLYSXIINKUKSSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C(=O)CSC3=NN=C(O3)C4=CC=CS4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(4-Methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)thio]ethanone
Reactant of Route 2
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1-[1-(4-Methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)thio]ethanone
Reactant of Route 3
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1-[1-(4-Methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)thio]ethanone
Reactant of Route 4
Reactant of Route 4
1-[1-(4-Methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)thio]ethanone
Reactant of Route 5
Reactant of Route 5
1-[1-(4-Methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)thio]ethanone
Reactant of Route 6
Reactant of Route 6
1-[1-(4-Methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)thio]ethanone

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